molecular formula C6H6Br2N2 B1629537 (3,5-Dibromophenyl)hydrazine CAS No. 861597-19-5

(3,5-Dibromophenyl)hydrazine

Cat. No.: B1629537
CAS No.: 861597-19-5
M. Wt: 265.93 g/mol
InChI Key: QHGHMHUGWGBHLG-UHFFFAOYSA-N
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Description

(3,5-Dibromophenyl)hydrazine is a chemical compound with the molecular formula C6H6Br2N2 It is characterized by the presence of two bromine atoms attached to the phenyl ring at the 3 and 5 positions, and a hydrazine group (-NH-NH2) attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromophenyl)hydrazine typically involves the bromination of phenylhydrazine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 3 and 5 positions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of brominating agents and the control of reaction parameters can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: (3,5-Dibromophenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding phenylhydrazine derivative.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Azo compounds or nitroso derivatives.

    Reduction: Phenylhydrazine derivatives.

    Substitution: Various substituted phenylhydrazine compounds.

Scientific Research Applications

(3,5-Dibromophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving hydrazine derivatives.

    Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

    Phenylhydrazine: Lacks the bromine atoms and has different reactivity and applications.

    (2,4-Dibromophenyl)hydrazine: Similar structure but with bromine atoms at different positions, leading to different chemical properties and reactivity.

    (3,5-Dichlorophenyl)hydrazine:

Uniqueness: (3,5-Dibromophenyl)hydrazine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and interactions with biological molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

(3,5-dibromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-4-1-5(8)3-6(2-4)10-9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGHMHUGWGBHLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613401
Record name (3,5-Dibromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861597-19-5
Record name (3,5-Dibromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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